sodium;2,3,4,5,6-pentahydroxyhexanal;acetate
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Overview
Description
alpha-eudesmol . Alpha-eudesmol is a sesquiterpenoid alcohol that is found in various essential oils. It is known for its distinctive aroma and is used in the fragrance industry. Additionally, alpha-eudesmol has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-eudesmol can be synthesized through several methods. One common approach involves the extraction from natural sources such as the essential oils of certain plants. The extraction process typically involves steam distillation followed by purification steps such as chromatography.
In a laboratory setting, alpha-eudesmol can be synthesized through the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions often involve the use of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of alpha-eudesmol primarily relies on the extraction from natural sources due to the complexity of its synthetic routes. Large-scale extraction involves the use of advanced distillation techniques and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-eudesmol undergoes various chemical reactions, including:
Oxidation: Alpha-eudesmol can be oxidized to form eudesmol oxide.
Reduction: Reduction of alpha-eudesmol can yield eudesmol alcohol.
Substitution: Alpha-eudesmol can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Eudesmol oxide
Reduction: Eudesmol alcohol
Substitution: Various substituted eudesmol derivatives
Scientific Research Applications
Alpha-eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of alpha-eudesmol involves its interaction with various molecular targets. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. Additionally, alpha-eudesmol exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Alpha-eudesmol is similar to other sesquiterpenoids such as beta-eudesmol and gamma-eudesmol. it is unique in its specific aroma profile and its distinct biological activities. Other similar compounds include:
Beta-eudesmol: Similar structure but different biological activities.
Gamma-eudesmol: Another isomer with unique properties.
Farnesol: A related sesquiterpenoid alcohol with different applications.
Alpha-eudesmol stands out due to its specific combination of fragrance and biological activities, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxyhexanal;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYPNKICQJHLN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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